molecular formula C12H13BrN2O2 B1379605 7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid CAS No. 1437794-80-3

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1379605
CAS RN: 1437794-80-3
M. Wt: 297.15 g/mol
InChI Key: SMQSAXPZTOZSAW-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O2 . It has a molecular weight of 297.14 . The compound is also known by other names such as 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid and 7-bromo-2-methyl-1-propyl-1H-1,3-benzodiazole-5-carboxylic acid .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for the compound is InChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) . This indicates the presence of a bromine atom, a carboxylic acid group, and a benzodiazole ring in the structure.


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a topological polar surface area of 55.1Ų, indicating its polarity . It has a XLogP3 value of 2.9, suggesting its lipophilicity . The compound has 3 rotatable bonds , which could influence its conformational flexibility.

Scientific Research Applications

Synthesis of CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist, which involves the use of a related compound, demonstrates the relevance of such brominated compounds in the development of therapeutic agents. This synthesis process includes steps like esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a foundation for creating potent drugs for treating conditions like HIV (Ikemoto et al., 2005).

Antimicrobial Activity

Research into 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles shows that brominated compounds can be potent antimicrobial agents. The study involved synthesizing a series of new compounds and testing their antimicrobial activity, indicating the potential of brominated benzodiazoles in developing new antimicrobial drugs (Bhagat, Deshmukh, & Kuberkar, 2012).

Development of Fluorescent Probes

A new fluorescent and colorimetric pH probe based on a benzothiazole derivative has been developed, showcasing the application of such compounds in creating sensitive and selective probes for biological and chemical analyses. The probe's design allows for monitoring acidic and alkaline solutions, demonstrating the versatility of brominated benzodiazoles in scientific research (Diana et al., 2020).

properties

IUPAC Name

7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQSAXPZTOZSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid

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